Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1312935-03-7
VCID: VC0163523
InChI: InChI=1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N.Cl
Molecular Formula: C10H21ClN4O2
Molecular Weight: 264.754

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride

CAS No.: 1312935-03-7

Cat. No.: VC0163523

Molecular Formula: C10H21ClN4O2

Molecular Weight: 264.754

* For research use only. Not for human or veterinary use.

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride - 1312935-03-7

Specification

CAS No. 1312935-03-7
Molecular Formula C10H21ClN4O2
Molecular Weight 264.754
IUPAC Name tert-butyl 4-carbamimidoylpiperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H
Standard InChI Key REZXSTSQBARAEG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N.Cl

Introduction

Chemical Identity and Structural Information

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carbamimidoyl substituent. The compound exists as the hydrochloride salt, which influences its solubility and reactivity profiles compared to its free base form.

Basic Identification Information

The compound is characterized by several key identifiers that establish its unique chemical identity, as summarized in the following table:

ParameterInformation
CAS Number1312935-03-7
Molecular FormulaC₁₀H₂₁ClN₄O₂
Molecular Weight264.75234 g/mol
IUPAC Nametert-butyl 4-carbamimidoylpiperazine-1-carboxylate;hydrochloride
PubChem Compound ID72207531

This compound consists of a piperazine ring system with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group attached to one nitrogen atom and a carbamimidoyl group at the other nitrogen position, with the compound existing as its hydrochloride salt .

Structural Representation Systems

Multiple systems are used to represent the structure of this compound, facilitating its identification and characterization across different chemical databases and research platforms:

Representation SystemCode
Standard InChIInChI=1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H
Standard InChIKeyREZXSTSQBARAEG-UHFFFAOYSA-N
SMILES NotationCC(C)(C)OC(=O)N1CCN(CC1)C(=N)N.Cl

These standardized notations are crucial for database searches, structure verification, and computational chemistry applications .

Physical and Chemical Properties

Structural Components and Features

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride contains several key structural elements that determine its chemical behavior:

  • A six-membered piperazine ring containing two nitrogen atoms in positions 1 and 4

  • A tert-butoxycarbonyl (Boc) protecting group attached to one nitrogen

  • A carbamimidoyl (amidine) group attached to the other nitrogen

  • A hydrochloride salt formation

The presence of the hydrochloride salt affects the compound's solubility profile, making it more water-soluble compared to its free base form. This property is particularly important for pharmaceutical applications where aqueous solubility can impact bioavailability.

Spectroscopic Properties

Spectroscopic data, particularly nuclear magnetic resonance (NMR) data, provides crucial information about the structural configuration of the compound. The 1H NMR spectrum of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride shows characteristic signals that correspond to:

  • The tert-butyl group protons appearing as a singlet at approximately 1.4-1.5 ppm

  • Piperazine ring protons showing complex patterns between 3.2-3.8 ppm

  • Carbamimidoyl protons typically appearing in the downfield region

This spectroscopic profile is valuable for confirming the compound's identity and purity in synthetic procedures and quality control protocols .

Chemical Reactivity and Synthesis

Chemical Reactivity

The reactivity of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is primarily determined by its functional groups:

  • The Boc protecting group can be selectively removed under acidic conditions, revealing a reactive secondary amine

  • The carbamimidoyl group can participate in various nucleophilic and electrophilic reactions

  • The piperazine ring provides a rigid scaffold that positions functional groups in specific orientations

These reactive features make the compound valuable in the synthesis of more complex molecules, particularly in medicinal chemistry applications.

Relationship to Similar Compounds

Comparison with the Free Base Form

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate (CAS: 153836-14-7), the free base form of the compound, shares the same basic structure but lacks the hydrochloride salt component. This results in significant differences in physical properties:

PropertyHydrochloride Salt (1312935-03-7)Free Base (153836-14-7)
Molecular FormulaC₁₀H₂₁ClN₄O₂C₁₀H₂₀N₄O₂
Molecular Weight264.75 g/mol228.29 g/mol
Solubility ProfileEnhanced water solubilityLess water-soluble
StabilityGenerally more stable in storageMay be less stable

The free base contains the same functional groups but may exhibit different reactivity patterns due to the absence of protonation at the basic centers .

Related Piperazine Derivatives

The compound belongs to a broader family of functionalized piperazines that serve as important building blocks in medicinal chemistry. Similar compounds include:

  • Other Boc-protected piperazine derivatives with various substituents at the 4-position

  • Piperazine derivatives with different protecting groups (e.g., Cbz, Fmoc)

  • Compounds with modified amidine functionality

The structural similarity to 6,6-Difluoro- Diazepane-1-Carboxylic Acid Tert-Butyl Ester is notable, though this compound features a seven-membered ring system rather than the six-membered piperazine ring .

Applications in Research and Industry

Role in Medicinal Chemistry

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride serves as a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting various receptors and enzymes. The piperazine scaffold is found in numerous pharmaceuticals, and this particular derivative offers convenient handles for further functionalization.

The compound can be utilized in the development of:

  • Enzyme inhibitors

  • Receptor modulators

  • Novel antibacterial agents

  • CNS-active compounds

Synthetic Applications

In organic synthesis, the compound functions as a building block that can be elaborated to create more complex molecular architectures. Its value derives from:

  • The orthogonal reactivity of its functional groups

  • The conformational constraints imposed by the piperazine ring

  • The ability to selectively unmask the protected amine under controlled conditions

These features make it particularly useful in convergent synthesis strategies where selective reactivity is essential.

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